molecular formula C19H21N3O4S B2940505 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide CAS No. 1421525-68-9

3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide

Cat. No.: B2940505
CAS No.: 1421525-68-9
M. Wt: 387.45
InChI Key: OKUFERDYGICGEL-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide is a complex organic compound featuring a benzenesulfonyl group, a furan ring, and an imidazole ring

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . Therefore, it is plausible that this compound may interact with multiple targets in the body.

Mode of Action

Furan derivatives have been known to exhibit antibacterial activity . This suggests that the compound may interact with bacterial proteins or enzymes, inhibiting their function and leading to bacterial death.

Biochemical Pathways

Given the antibacterial activity of furan derivatives , it is plausible that the compound may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Given the antibacterial activity of furan derivatives , it is plausible that the compound may lead to bacterial death.

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic esters, which are similar to this compound, is considerably accelerated at physiological pH . This could potentially affect the stability and efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide. The furan and imidazole rings are introduced through subsequent reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the imidazole ring can produce imidazoline derivatives .

Scientific Research Applications

3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}acetamide
  • 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}butanamide

Uniqueness

Compared to similar compounds, 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide has unique structural features that may enhance its biological activity and chemical reactivity. The specific arrangement of the benzenesulfonyl, furan, and imidazole groups can lead to distinct interactions with molecular targets, making it a valuable compound for further research .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-22-14-16(17-8-5-12-26-17)21-18(22)9-11-20-19(23)10-13-27(24,25)15-6-3-2-4-7-15/h2-8,12,14H,9-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUFERDYGICGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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